molecular formula C8H7BrN2S B1285151 5-Bromo-6-methyl-1,3-benzothiazol-2-amine CAS No. 944887-82-5

5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Cat. No. B1285151
M. Wt: 243.13 g/mol
InChI Key: LHFKOJQPISWLAY-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromine and methyl groups on the benzothiazole skeleton suggests that this compound could be of interest in various chemical reactions and could potentially have biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through different methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzothiazoles . Although the paper does not directly describe the synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, with the potential for various interactions. For instance, the crystal structures of related compounds have shown that hydrogen bonding plays a significant role in the formation of adducts and salts, with cyclic hydrogen-bonding motifs being common . These interactions can influence the overall molecular conformation and the packing within the crystal lattice.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, 5-substituted 1,3-benzothiazol-2(3H)-ones and their N-methyl analogues can be prepared from 5-bromo-1,3-benzothiazol-2(3H)-ones using Stille and Suzuki coupling reactions, which suggests that the bromine atom in the 5-position is a good leaving group for further functionalization . Additionally, bromination of benzothiadiazoles has been shown to occur selectively at specific positions, which could be relevant for the selective functionalization of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine can be inferred from related compounds. For example, the presence of bromine could increase the molecular weight and influence the compound's density and boiling point. The compound's solubility could be affected by the presence of the amine group, which could form hydrogen bonds with solvents. The compound's reactivity could be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • “5-Bromo-6-methyl-1,3-benzothiazol-2-amine” is a derivative of benzothiazole, which is mainly used as an intermediate in organic synthesis and medicinal chemistry .
  • Benzothiazole and its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making them vital for the investigation of novel therapeutics .
  • The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .

Synthesis of Biologically Active Molecules

  • This compound can be used in the synthesis of biologically active molecules .
  • Changes in the functional group at the 2nd position can drastically change the biological activity of compounds .
  • Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Fabrication of Fluorescent Dyes and Biological Probes

  • “5-Bromo-6-methyl-1,3-benzothiazol-2-amine” can be used in the fabrication of fluorescent dyes and biological probes .
  • 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .

Pharmaceutical Intermediates

  • This compound can be used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). They play a crucial role in the development of new and effective drugs .

Organic Synthesis

  • “5-Bromo-6-methyl-1,3-benzothiazol-2-amine” can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science strategy to assemble simple components into complex molecules .

Fabrication of Biological Probes

  • This compound can be used in the fabrication of biological probes . Biological probes are used in molecular biology, biochemistry, and cell biology to study biological processes, structures, and functions .

Chemical Research

  • This compound can be used in chemical research . Chemical research involves the investigation and application of chemical reactions and processes to understand the nature of substances .

Development of New Drugs

  • “5-Bromo-6-methyl-1,3-benzothiazol-2-amine” can be used in the development of new drugs . The development of new drugs involves the design and synthesis of compounds that could potentially have therapeutic effects .

Synthesis of Complex Molecules

  • This compound can be used in the synthesis of complex molecules . The synthesis of complex molecules involves the combination of simpler molecules to create more complex structures, which is a key process in the development of many pharmaceuticals and materials .

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. It should also be stored in a cool place . The formation of dust and aerosols should be avoided, and appropriate exhaust ventilation should be provided where dust is formed .

properties

IUPAC Name

5-bromo-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFKOJQPISWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589443
Record name 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-1,3-benzothiazol-2-amine

CAS RN

944887-82-5
Record name 5-Bromo-6-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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